molecular formula C9H8BrNO B13622984 3-Bromo-7-methoxy-1H-indole

3-Bromo-7-methoxy-1H-indole

Cat. No.: B13622984
M. Wt: 226.07 g/mol
InChI Key: ITADYFVSMURJNL-UHFFFAOYSA-N
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Description

3-Bromo-7-methoxy-1H-indole is a derivative of indole, a significant heterocyclic compound found in many natural products and pharmaceuticals. Indole derivatives are known for their wide range of biological activities, including antiviral, anti-inflammatory, anticancer, and antimicrobial properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-7-methoxy-1H-indole typically involves the bromination of 7-methoxyindole. One common method is the electrophilic aromatic substitution reaction, where 7-methoxyindole is treated with a brominating agent such as bromine or N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is usually carried out in an inert solvent like dichloromethane at room temperature to yield this compound.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-7-methoxy-1H-indole undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be replaced by other nucleophiles in nucleophilic substitution reactions.

    Oxidation Reactions: The methoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction Reactions: The indole ring can be reduced under specific conditions to form dihydroindole derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.

Major Products

    Substitution: Formation of 3-azido-7-methoxy-1H-indole or 3-thio-7-methoxy-1H-indole.

    Oxidation: Formation of 3-bromo-7-methoxyindole-2-carboxylic acid.

    Reduction: Formation of 3-bromo-7-methoxy-2,3-dihydro-1H-indole.

Scientific Research Applications

3-Bromo-7-methoxy-1H-indole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-Bromo-7-methoxy-1H-indole involves its interaction with specific molecular targets. The bromine and methoxy groups enhance its binding affinity to various enzymes and receptors. For example, it may inhibit certain enzymes involved in cancer cell proliferation or viral replication by binding to their active sites and blocking their activity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-Bromo-7-methoxy-1H-indole is unique due to the combined presence of bromine and methoxy groups, which confer distinct chemical reactivity and potential for diverse applications in research and industry.

Properties

IUPAC Name

3-bromo-7-methoxy-1H-indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8BrNO/c1-12-8-4-2-3-6-7(10)5-11-9(6)8/h2-5,11H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITADYFVSMURJNL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1NC=C2Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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